2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride
Description
Properties
IUPAC Name |
2-[[cyclohexylmethyl(methyl)amino]methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16;;/h5-6,9-10,13H,2-4,7-8,11-12,16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPLQYKCPIYGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)CC2=CC=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Bromhexine Hydrochloride (2,4-Dibromo-6-[[Cyclohexyl (methyl)amino]methyl]aniline hydrochloride)
Structural Differences: Bromhexine hydrochloride shares the [[cyclohexyl(methyl)amino]methyl]aniline backbone but incorporates bromine atoms at positions 2 and 4 on the benzene ring. Properties and Applications:
- The bromine substituents increase molecular weight (MW: ~465 g/mol) and lipophilicity compared to the non-brominated target compound.
| Parameter | Target Compound | Bromhexine Hydrochloride |
|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | ~465 |
| Substituents | H at positions 2,4 | Br at positions 2,4 |
| Salt Form | Dihydrochloride | Hydrochloride |
| Primary Use | Pharmaceutical intermediate | Mucolytic agent |
2-[(Dimethylamino)methyl]aniline Hydrochloride
Structural Differences: This analog replaces the cyclohexylmethyl group with a dimethylamino moiety. Properties and Applications:
- The dimethylamino group reduces steric bulk and lipophilicity (logP ~1.2 vs. ~2.5 for the target compound), favoring higher aqueous solubility.
- The hydrochloride salt form (vs. dihydrochloride) may limit solubility in polar solvents. Pharmacologically, dimethylamino derivatives are often explored as CNS agents due to enhanced blood-brain barrier penetration .
| Parameter | Target Compound | 2-[(Dimethylamino)methyl]aniline Hydrochloride |
|---|---|---|
| Amino Substituent | Cyclohexylmethyl + methyl | Dimethylamino |
| Molecular Weight (g/mol) | ~300 (estimated) | ~200 |
| logP (estimated) | ~2.5 | ~1.2 |
| Salt Form | Dihydrochloride | Hydrochloride |
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline Dihydrochloride
Structural Differences : This compound substitutes the cyclohexylmethyl group with diethyl and propenyl groups, altering steric and electronic profiles.
Properties and Applications :
- With a molecular weight of 291.26 g/mol and dihydrochloride salt form, it shares solubility characteristics with the target compound but may exhibit distinct metabolic stability due to reduced steric hindrance .
| Parameter | Target Compound | N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline Dihydrochloride |
|---|---|---|
| Amino Substituent | Cyclohexylmethyl + methyl | Diethyl + propenyl |
| Molecular Weight (g/mol) | ~300 (estimated) | 291.26 |
| Synthetic Complexity | High (cyclohexyl introduction) | Moderate (linear alkyl groups) |
| Pharmacological Role | Intermediate | API intermediate for diverse therapeutics |
Preparation Methods
Reductive Amination Approach
One of the most reliable and commonly used methods for preparing this compound is through reductive amination of 2-aminobenzaldehyde with cyclohexylmethylmethylamine.
-
- 2-Aminobenzaldehyde
- Cyclohexylmethylmethylamine (secondary amine)
- Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)
- Acid catalyst (optional, e.g., acetic acid)
-
- Solvent: Typically dichloromethane or methanol
- Temperature: Ambient to slightly elevated (20–40 °C)
- Reaction time: Several hours (4–24 h)
-
- The aldehyde group of 2-aminobenzaldehyde condenses with the secondary amine to form an imine intermediate.
- The reducing agent selectively reduces the imine to the corresponding secondary amine.
- The product is then isolated and converted into the dihydrochloride salt by treatment with hydrochloric acid.
-
- The crude amine is precipitated or crystallized as the dihydrochloride salt.
- Purification by recrystallization from suitable solvents (e.g., ethanol/ether).
- Reported yields for this reductive amination approach are generally high, often exceeding 85–95%.
- The product purity is typically confirmed by NMR, MS, and melting point analysis.
Nucleophilic Substitution Route
An alternative preparation involves nucleophilic substitution on a halomethylated aniline derivative.
-
- 2-(Chloromethyl)aniline or 2-(bromomethyl)aniline
- Cyclohexylmethylmethylamine
- Base (e.g., triethylamine or potassium carbonate)
-
- Solvent: Polar aprotic solvents such as acetonitrile or DMF
- Temperature: Reflux or elevated temperature (60–90 °C)
- Reaction time: Several hours (6–12 h)
-
- The nucleophilic amine attacks the halomethyl group on the aniline derivative, displacing the halide.
- The resulting tertiary amine intermediate is then isolated and converted to the dihydrochloride salt.
-
- After reaction completion, the mixture is cooled and acidified with hydrochloric acid to precipitate the dihydrochloride salt.
- Purification by filtration and washing.
- Typical yields range from 70–90%, depending on reaction conditions and purity of starting materials.
- Product characterization includes elemental analysis and spectroscopic methods.
Reaction Parameters and Optimization
| Parameter | Reductive Amination Route | Nucleophilic Substitution Route |
|---|---|---|
| Starting materials | 2-Aminobenzaldehyde, amine | 2-(Halomethyl)aniline, amine |
| Solvent | Dichloromethane, methanol | Acetonitrile, DMF |
| Temperature | 20–40 °C | 60–90 °C |
| Reaction time | 4–24 hours | 6–12 hours |
| Reducing agent | Sodium triacetoxyborohydride or sodium cyanoborohydride | Not applicable |
| Base | Not required | Triethylamine or potassium carbonate |
| Yield (%) | 85–95 | 70–90 |
| Purification | Recrystallization | Filtration and washing |
Conversion to Dihydrochloride Salt
The free base amine obtained from either method is converted into the dihydrochloride salt to enhance solubility and stability:
- The free base is dissolved in an organic solvent (e.g., ethanol).
- An equimolar amount of hydrochloric acid (HCl) is added dropwise under stirring.
- The salt precipitates out and is collected by filtration.
- The solid is washed with cold solvent and dried under vacuum.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of the aromatic and aliphatic protons.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the dihydrochloride salt.
- Melting Point: Characteristic sharp melting point indicating purity.
- Elemental Analysis: Confirms the presence of two equivalents of hydrochloride per molecule.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Imine formation + reduction | High selectivity, mild conditions | Requires reducing agents, longer reaction time | 85–95 |
| Nucleophilic Substitution | Halide displacement by amine | Straightforward, scalable | Requires halomethyl precursor, higher temperature | 70–90 |
Q & A
Q. How can isotopic labeling (e.g., ¹⁴C or ²H) track its metabolic fate in vivo?
- Methodological Answer: Synthesize a ¹⁴C-labeled analog via reductive amination using [¹⁴C]-formaldehyde. Administer tracer doses to rodent models and analyze distribution via autoradiography or AMS (accelerator mass spectrometry). Bile duct cannulation identifies enterohepatic recirculation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
